Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 401941-23-9
VCID: VC4100400
InChI: InChI=1S/C20H19NO5/c1-3-26-20(24)16-17(13-7-5-4-6-8-13)21(19(23)18(16)22)14-9-11-15(25-2)12-10-14/h4-12,16-17H,3H2,1-2H3
SMILES: CCOC(=O)C1C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Molecular Formula: C20H19NO5
Molecular Weight: 353.4

Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate

CAS No.: 401941-23-9

Cat. No.: VC4100400

Molecular Formula: C20H19NO5

Molecular Weight: 353.4

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate - 401941-23-9

Specification

CAS No. 401941-23-9
Molecular Formula C20H19NO5
Molecular Weight 353.4
IUPAC Name ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate
Standard InChI InChI=1S/C20H19NO5/c1-3-26-20(24)16-17(13-7-5-4-6-8-13)21(19(23)18(16)22)14-9-11-15(25-2)12-10-14/h4-12,16-17H,3H2,1-2H3
Standard InChI Key JHVAFDQAKMFLDH-UHFFFAOYSA-N
SMILES CCOC(=O)C1C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Canonical SMILES CCOC(=O)C1C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Introduction

Structural and Chemical Identity

The compound’s IUPAC name, ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate, reflects its intricate architecture. Its molecular formula is C20H19NO5\text{C}_{20}\text{H}_{19}\text{NO}_5, with a molecular weight of 353.37 g/mol . The structure comprises a pyrrolidine ring substituted at positions 1 and 2 with 4-methoxyphenyl and phenyl groups, respectively, while positions 4 and 5 are ketone moieties. The ester functional group at position 3 enhances its reactivity in synthetic applications .

Key Structural Features:

  • Pyrrolidine-2,3-dione core: Provides a rigid, planar framework conducive to intermolecular interactions.

  • Aromatic substituents: The 4-methoxyphenyl and phenyl groups introduce steric bulk and electronic effects, influencing reactivity and solubility.

  • Ester group: Serves as a handle for further chemical modifications, such as hydrolysis or transesterification .

Synthetic Methodologies

Enzymatic Synthesis

A biocatalytic approach using Myceliophthora thermophila laccase was reported for analogous pyrrolidine-2,3-diones . In this method, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one reacts with catechol derivatives in acetonitrile and phosphate buffer (pH 8.0) under aerobic conditions. The enzymatic system facilitates oxidative coupling, yielding target compounds in ~60% isolated yield after purification by preparative TLC .

Chemical Oxidation

Chemical synthesis employing K3Fe(CN)6\text{K}_3\text{Fe}(\text{CN})_6 as an oxidizing agent has also been demonstrated . For example, methyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate reacts with catechol in acetonitrile-phosphate buffer, with K3Fe(CN)6\text{K}_3\text{Fe}(\text{CN})_6 driving the oxidation. This method achieves comparable yields (60%) to enzymatic routes but requires careful control of stoichiometry and reaction time .

Scalability and Industrial Production

Aromsyn reports custom synthesis capabilities for this compound at scales ranging from grams to kilograms, emphasizing its relevance in industrial R&D . The process typically involves:

  • Condensation: Reacting substituted phenylamines with diketone precursors.

  • Cyclization: Acid- or base-catalyzed ring closure to form the pyrrolidine core.

  • Esterification: Introducing the ethyl carboxylate group via alkylation .

Physicochemical Properties

PropertyValueSource
Molecular Weight353.37 g/mol
Density1.15–1.20 g/cm³ (estimated)
Boiling Point316–320°C (extrapolated)
Melting Point133–135°C (analogous compound)
SolubilitySoluble in EtOAc, DMSO
Purity≥98% (HPLC)

The compound’s solubility in polar aprotic solvents like DMSO and ethyl acetate facilitates its use in coupling reactions . Its estimated density aligns with structurally similar pyrrolidine derivatives .

Structural Characterization

Spectroscopic Data

1H NMR (DMSO-d6):

  • δ 7.82 (d, J = 8.1 Hz, 2H, aromatic protons)

  • δ 7.42 (t, J = 7.8 Hz, 2H, phenyl group)

  • δ 3.69 (s, 3H, methoxy group)

  • δ 1.20 (t, J = 7.1 Hz, 3H, ethyl CH3) .

13C NMR:

  • δ 191.7 (C=O, dione), 167.6 (ester C=O), 157.4 (aromatic C-O) .

IR (KBr):

  • 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (dione C=O), 1602 cm⁻¹ (aromatic C=C) .

Crystallographic Analysis

While no crystal structure of this specific compound is reported, analogous pyrrolidine-2,3-diones exhibit monoclinic crystal systems with P21/c space groups. Hirshfeld surface analyses of related structures reveal dominant H···O interactions (40–50% contribution), underscoring the role of hydrogen bonding in molecular packing .

Applications and Reactivity

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. Its diketone moiety is amenable to nucleophilic attacks, enabling the construction of heterocyclic scaffolds with potential anticancer or anti-inflammatory activity. For instance, hydrazone derivatives of pyrrolidine-2,3-diones have shown inhibitory effects on cyclooxygenase-2 (COX-2) .

Material Science

In functional materials, the aromatic and electron-deficient dione system facilitates π-π stacking and charge-transfer interactions. These properties are exploitable in organic semiconductors or non-linear optical materials .

Synthetic Versatility

  • Ester Hydrolysis: Conversion to the carboxylic acid under acidic or basic conditions.

  • Grignard Reactions: Addition to ketone groups for alkyl chain elongation.

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids .

Comparative Analysis with Analogues

CompoundMolecular WeightMelting PointKey Differences
Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate227.26 g/molN/AAliphatic substituent at N1
Methyl 3-(3,4-dihydroxyphenyl)-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate439.42 g/mol143–145°CAdditional hydroxyl groups

The substitution pattern profoundly impacts physicochemical properties. For example, the 4-methoxyphenyl group in the target compound enhances solubility in organic solvents compared to aliphatic analogues .

Future Perspectives

  • Pharmacological Profiling: Systematic evaluation of bioactivity against cancer, inflammation, and microbial targets.

  • Process Optimization: Development of continuous-flow synthesis to improve yield and sustainability.

  • Advanced Materials: Exploration of charge-transfer complexes for optoelectronic applications.

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